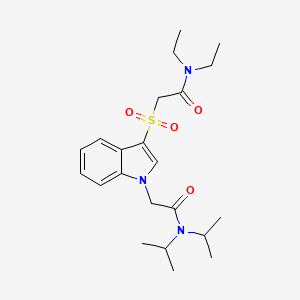

![molecular formula C11H12ClNO B2894217 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride CAS No. 113411-62-4](/img/structure/B2894217.png)

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

Vue d'ensemble

Description

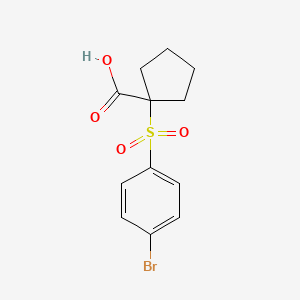

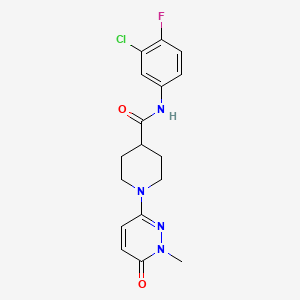

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride is a chemical compound with the CAS Number: 113411-62-4 . It has a molecular weight of 209.68 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of derivatives of the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine heterocyclic system has been achieved by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .Molecular Structure Analysis

The molecular formula of this compound is C11H12ClNO . The InChI code for this compound is 1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its heterocyclic structure is a key feature in many drugs, and it can be functionalized to create derivatives with potential therapeutic effects .

Agriculture

In agriculture, derivatives of this compound could be explored for their potential as growth promoters or pesticides. The reactivity of the pyridine ring might be utilized to synthesize compounds that interact with plant or insect receptors .

Material Science

The compound’s robust heterocyclic framework makes it a candidate for creating novel materials. Researchers could investigate its incorporation into polymers or coatings that require specific chemical properties .

Environmental Science

Its derivatives might be used in environmental science to develop sensors or indicators for pollutants. The compound’s structure could allow for selective binding to specific contaminants, aiding in detection and measurement .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions. Its modification could lead to the development of inhibitors or activators for enzymes involved in critical biochemical pathways .

Pharmacology

Recent studies have highlighted its role as a histone deacetylase (HDAC) inhibitor, showing promise in the treatment of liver cancer. This opens up avenues for its use in cancer pharmacology and the design of new anticancer drugs .

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with the compound include H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMXGJFAJZQRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3O2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)